[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol
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Overview
Description
[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol: is a complex organic compound with a unique structure that combines elements of thiazole, benzodiazepine, and pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol typically involves multiple steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Benzodiazepine Formation: The thiazole intermediate is then reacted with benzodiazepine precursors, often under reflux conditions with suitable solvents.
Phenoxy Propylation: The benzodiazepine-thiazole intermediate is then reacted with a phenoxypropyl halide in the presence of a base to form the desired product.
Pyrrolidine Addition: Finally, the intermediate is reacted with pyrrolidine under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzodiazepine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its benzodiazepine moiety suggests it could have activity in the central nervous system, potentially as an anxiolytic or anticonvulsant.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.
Mechanism of Action
The mechanism of action of [1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol likely involves its interaction with specific molecular targets. The benzodiazepine moiety suggests it may interact with GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to anxiolytic or anticonvulsant effects. The thiazole and pyrrolidine rings may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Thiazole-based Compounds: Various thiazole derivatives are used in medicinal chemistry for their biological activities.
Pyrrolidine-based Compounds: Pyrrolidine derivatives are common in pharmaceuticals and agrochemicals.
Uniqueness
What sets [1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol apart is its unique combination of these three moieties, which may confer a distinct pharmacological profile and potential for novel therapeutic applications.
Properties
Molecular Formula |
C26H31N3O2S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
[1-[3-[4-(1-methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C26H31N3O2S/c1-19-25(32-26-27-16-21-6-2-3-7-22(21)17-29(19)26)20-9-11-24(12-10-20)31-15-5-14-28-13-4-8-23(28)18-30/h2-3,6-7,9-12,23,30H,4-5,8,13-18H2,1H3 |
InChI Key |
KCNBMJDSPWNQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NCC3=CC=CC=C3CN12)C4=CC=C(C=C4)OCCCN5CCCC5CO |
Origin of Product |
United States |
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